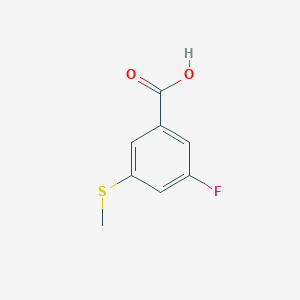

3-Fluoro-5-(methylthio)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Fluoro-5-(methylthio)benzoic acid” is a benzoic acid derivative . It has a molecular formula of C8H7FO2S and a molecular weight of 186.21 g/mol .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-(methylthio)benzoic acid” consists of a benzoic acid core with a fluorine atom at the 3-position and a methylthio group at the 5-position .

Chemical Reactions Analysis

As a benzoic acid derivative, “3-Fluoro-5-(methylthio)benzoic acid” can participate in various chemical reactions. The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Physical And Chemical Properties Analysis

“3-Fluoro-5-(methylthio)benzoic acid” is a solid at room temperature . It has a molecular weight of 186.21 g/mol .

Scientific Research Applications

Synthesis of Anthranilic Diamides

3-Fluoro-5-(methylthio)benzoic acid can be used in the synthesis of novel anthranilic diamides with sulfilimidoyl and sulfoximidoyl functionalities . These compounds have shown good levels of efficacy and a strong correlation between insecticidal activities and physical properties .

Development of Insecticides

The N-trifluoroacetyl sulfilimine moiety, which can be synthesized using 3-Fluoro-5-(methylthio)benzoic acid, could be an appealing structural scaffold for the discovery of a new crop-protecting agent .

Synthesis of Active Pharmaceutical Ingredients (APIs)

Although the specific compound mentioned is 3-Fluoro-5-(trifluoromethyl)benzoic acid, it’s worth noting that fluorinated benzoic acid derivatives are employed in the synthesis of APIs due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Reduction of Cisplatin Nephrotoxicity

While the specific compound mentioned is 4-(methylthio)benzoic acid, it’s worth noting that methylthio benzoic acid derivatives have been shown to reduce cisplatin nephrotoxicity in rats .

Prevention of DNA Binding and Mutation Induction

Methylthio benzoic acid derivatives can prevent in vitro DNA binding and mutation induction in Escherichia coli K12 .

Design of Small Molecule Inhibitors

Again, while the specific compound mentioned is 3-(Methylthio)benzoic acid, it’s worth noting that methylthio benzoic acid derivatives are used in the de novo design of small molecule inhibitors targeting the LEDGF/p75-HIV integrase interaction .

Safety and Hazards

properties

IUPAC Name |

3-fluoro-5-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEWNFQVEKASQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610389 |

Source

|

| Record name | 3-Fluoro-5-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(methylthio)benzoic acid | |

CAS RN |

453565-64-5 |

Source

|

| Record name | 3-Fluoro-5-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)